molecular formula C13H14O B1582358 (E)-2-Benzylidenecyclohexanone CAS No. 5682-83-7

(E)-2-Benzylidenecyclohexanone

Cat. No. B1582358
CAS RN: 5682-83-7
M. Wt: 186.25 g/mol
InChI Key: VCDPHYIZVFJQCD-UHFFFAOYSA-N
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Description

“(E)-2-Benzylidenecyclohexanone” is a yellow, crystalline compound that belongs to the family of α, β-unsaturated ketones. It is also known as 2-(benzylidene)cyclohexanone or alpha-methylene cyclohexanone. Its basic structure consists of a cyclohexanone ring with a benzylidene group attached .


Molecular Structure Analysis

The molecular formula of “(E)-2-Benzylidenecyclohexanone” is C13H14O . It has an average mass of 186.250 Da and a monoisotopic mass of 186.104462 Da . The structure consists of a cyclohexanone ring with a benzylidene group attached .


Physical And Chemical Properties Analysis

“(E)-2-Benzylidenecyclohexanone” has a melting point of 53-55 ºC and a boiling point of 180-184 ºC at 14 mmHg . Its density is approximately 1.1±0.1 g/cm3 . Other properties include a vapour pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 57.3±3.0 kJ/mol, and a flash point of 136.0±13.2 °C .

Scientific Research Applications

Novel Synthesis Methods

(E)-2-Benzylidenecyclohexanone and its derivatives have been explored in various novel synthesis methods. Handayani et al. (2017) presented a rapid and simple method to synthesize substituted benzylidenecyclohexanone using microwave-assisted organic synthesis. This process involved mixing cyclohexanone with 4-hydroxybenzaldehyde in acidic conditions, yielding a brownish-purple powder (Handayani, Budimarwanti, & Haryadi, 2017).

Application in Ring-Opening Polymerization

In the field of polymer chemistry, (E)-2-Benzylidenecyclohexanone derivatives have been used in the synthesis and ring-opening polymerization of functional cyclic esters. Trollsås et al. (2000) described the synthesis and homopolymerization of new cyclic esters containing protected functional groups, generated by the Baeyer−Villiger oxidation of the corresponding cyclohexanone derivative (Trollsås et al., 2000).

Ligands in Asymmetric Catalysis

A significant application of (E)-2-Benzylidenecyclohexanone derivatives lies in asymmetric catalysis. Schiffers et al. (2006) developed a protocol for resolving racemic 2-aminocyclohexanol derivatives, which involved debenzylation and derivatization, leading to a variety of substituted derivatives. These compounds were used as ligands in asymmetric catalysis, showing high enantiomeric excess in phenyl transfer reactions and transfer hydrogenations (Schiffers et al., 2006).

Novel Heterocyclic Compounds Synthesis

Ghoneim (2012) reported the synthesis of several heterocyclic compounds from (E)-2- benzylidenecyclohexanone. These compounds exhibited potential biological activity, further emphasizing the versatility of (E)-2-Benzylidenecyclohexanone in synthesizing biologically active compounds (Ghoneim, 2012).

Inhibitors of Acetylcholinesterase and Butyrylcholinesterase

Leong et al. (2016) synthesized 2-benzoyl-6-benzylidenecyclohexanone analogs as potent dual inhibitors of acetylcholinesterase and butyrylcholinesterase. These compounds showed potential as therapeutic agents for cognitive diseases like Alzheimer's due to their high inhibition of both enzymes (Leong et al., 2016).

Analgesic and Anti-inflammatory Agents

Liu et al. (2013) explored 2-(E)-substituted benzylidene-6-(N-substituted aminomethyl)cyclohexanones and cyclohexanols as analgesic and anti-inflammatory agents. Their study indicated that some of these compounds exhibited moderate analgesic activity and more anti-inflammatory activity than ibuprofen, highlighting their potential as nonsteroidal anti-inflammatory agents (Liu, Yu, Li, Pang, & Zhao, 2013).

High-Temperature Water Reactions

Bi et al. (2006) investigated the reactivity of 2,6-dibenzylidenecyclohexanone derivatives in high-temperature water under microwave conditions. They observed retro-Claisen–Schmidt processes, leading to the formation of a 2-benzylidenecyclohexanone derivative and an aryl aldehyde, demonstrating the chemical behavior of these compounds under specific conditions (Bi, Higham, Scott, & Strauss, 2006).

Nitric Oxide Inhibitory Activity

Leong et al. (2015) synthesized 2-benzoyl-6-benzylidenecyclohexanone analogs and evaluated them for nitric oxide inhibition and antioxidant activity. Some compounds demonstrated significant NO inhibitory activity, indicating their potential as anti-inflammatory agents (Leong et al., 2015).

Solvent-Free Synthesis

Zhang et al. (2005) reported a solvent-free synthesis of α,α′-bis(substituted benzylidene) cycloalkanones under microwave irradiation, catalyzed by lanthanide amides. This method highlights a green synthetic methodology for these compounds (Zhang, Wang, Sheng, & Zhou, 2005).

Polycyclic Ferrocenylthiazepine Derivatives

Sánchez García et al. (2017) conducted a study on the synthesis and characterization of polycyclic ferrocenylthiazepine derivatives, including E,E-2,6-bis-(ferrocenylmethylidene)-cyclohexanone. These compounds exhibited promising biological activities, suggesting potential pharmacological applications (Sánchez García et al., 2017).

Liquid Crystalline Systems

Thestructure and properties of (E)-2-Benzylidenecyclohexanone derivatives have been investigated for their application in liquid-crystalline systems. For example, Krivoshey et al. (2006) studied the spatial structure of (Z)-(5R)-methyl-2-(4-phenylbenzylidene)cyclohexanone and its photochemical isomerization to understand its application in liquid-crystalline materials. Their research provided insights into the molecular structure and potential applications in materials science (Krivoshey et al., 2006).

properties

IUPAC Name

(2E)-2-benzylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDPHYIZVFJQCD-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CC2=CC=CC=C2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C/C2=CC=CC=C2)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Benzylidenecyclohexanone

CAS RN

1467-15-8, 5682-83-7
Record name Cyclohexanone, 2-(phenylmethylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-benzylidenecyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

According to the procedure of Birkofer, et al., Chem. Ber., 85, 1495 (1962), a mixture of 1-morpholinyl-1-cyclohexene (125.2 g. 0.75 mole), prepared as described above, benzaldehyde (53.1 g, 0.5 mole), and 200 ml of benzene was refluxed for 12 hours with azeotropic separation of 5.3 ml of water. The reaction mixture was cooled and treated with 300 ml of 6N aqueous hydrochloric acid and stirred at room temperature for one hour. The organic layer was separated, the aqueous layer was extracted with diethyl ether, and the combined organic layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. Distillation in vacuo (0.07 mm Hg) gave a fraction bp 124°-128° C., 61.1 g of the substitled product (96.2% pure by gas liquid chromatography (GLC) gas analysis). Crystallization from diethyl ether--petroleum ether (30°-60° C.) at -70° C. gave 47.7 g of the subtitled product, mp 48°-50° C. (100% pure by GLC; Birkhofer, et al., loc cit report mp 56° C.
Quantity
125.2 g
Type
reactant
Reaction Step One
Quantity
53.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.3 mL
Type
solvent
Reaction Step Five
Yield
96.2%

Synthesis routes and methods II

Procedure details

A 500-ml four-necked flask equipped with a thermometer was charged with 53 g of benzaldehyde, 25 ml of water and 1 g of sodium hydroxide, to which 68 g of cyclohexanone were added dropwise at 30° C. over 30 minutes. The resultant mixture was stirred for 1 hour at the same temperature. After neutralizing the reaction mixture to separate liquid layers from each other, the resultant reaction product was dissolved in 500 ml of toluene. To the solution, 0.5 g of PTS (p-toluenesulfonic acid) was added to conduct azeotropic dehydration for 3 hours in a 1-liter four-necked flask equipped with a Dean-Stark trap and a thermometer. After cooling, the residue was neutralized and washed with water, and the resultant organic layer was dried and concentrated, thereby obtaining 119 g of a crude product. This product was purified by column chromatography to obtain 24 g (yield: 28%) of 2-benzylidenecyclohexanone.
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-Benzylidenecyclohexanone
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Reactant of Route 3
(E)-2-Benzylidenecyclohexanone

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